2-Oxothiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
OTC is synthesized through improved methods that do not require the use of hazardous substances like phosgene, leading to excellent yields. The synthesis involves safer alternatives, making the process more adaptable for labeling and further applications (Boettcher & Meister, 1984).
Molecular Structure Analysis
The crystal structure of OTC has been determined, revealing that the thiazolidine ring adopts a "twist" conformation. This structure includes a short intermolecular hydrogen bond, a feature common in acyl amino acids and peptides, contributing to its stability and reactivity (Ramasubbu & Parthasarathy, 2009).
Chemical Reactions and Properties
OTC serves as a cysteine prodrug, converted into cysteine in vivo, which is crucial for glutathione synthesis. This conversion process is facilitated by enzymes like 5-oxoprolinase, indicating OTC's role in metabolic pathways and its potential in biochemical applications (Fukagawa et al., 2000).
Physical Properties Analysis
The purification and characterization of enzymes that interact with OTC highlight its physical and chemical behavior in biological systems. These enzymes, such as racemases and 5-oxo-L-prolinase, demonstrate OTC's involvement in amino acid metabolism and its potential as a therapeutic agent (Mochizuki et al., 1994).
Chemical Properties Analysis
The interaction of OTC with cellular systems, particularly its effects on thiols in plasma and lymphocytes, demonstrates its chemical properties and potential benefits. OTC is shown to increase cysteine and glutathione levels, suggesting its role in modulating oxidative stress and enhancing cellular protection (Porta et al., 1991).
Scientific Research Applications
Growth Stimulation and Glutathione Normalization : OTC has been shown to stimulate growth and normalize tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet (Jain et al., 1995).
Cysteine Delivery System : It can be used as a cysteine delivery system in scientific research, either by being added to base amino acid solutions or injected directly into cells (Conner, 2006).
Increasing Glutathione Levels in the Brain : Administration of OTC increases glutathione levels in the brain of treated rats, providing insights into the role of glutathione in the central nervous system (Mesina et al., 1989).
Protection Against Oxidative Stress : OTC can prevent decreased CD3zeta and CD16zeta expression in cytotoxic T lymphocytes and lymphokine-activated killer cells in response to oxidative stress (Corsi et al., 1998).
Cellular Protection Against Toxicity : OTC protects cells against toxicity produced by various compounds, including oxygen, by being converted to S-carboxyl-L-cystein (Boettcher & Meister, 1985).
Therapeutic Potential in Hepatic Glutathione Depletion : OTC may serve as an intracellular delivery system for cysteine and has potential as a therapeutic agent for conditions with depletion of hepatic glutathione (Williamson & Meister, 1981).
Role in Hepatotoxicity Production : It may play a role in the production of hepatotoxicity by carbon tetrachloride (Kubic & Anders, 1980).
Synthesis of 2-Oxothiazolidines : It is a key component in the synthesis of 2-oxothiazolidines of biological interest (d’Ischia et al., 1987).
Application in HIV Research : Oral administration of OTC markedly increased total glutathione levels in HIV-seropositive subjects (Giorgi et al., 1992), and it has potential to limit HIV-1 replication in mononuclear phagocytes and lymphocytes (Ho et al., 1997).
Insulin Secretion Modulation : Arginine thiazolidine carboxylate (ATC), related to OTC, stimulates insulin secretion by modulating Ca2+ signaling pathways (Park et al., 2015).
Pharmacokinetics and Effects on Thiols : OTC, as a prodrug of cysteine, can raise the circulating concentration of cysteine and the intracellular concentration of cysteine and glutathione in lymphocytes after oral administration in humans (Porta et al., 1991).
Enzyme Characterization : The enzyme 5-oxo-l-prolinase, which cleaves OTC to l-cysteine, has been purified and characterized (Mochizuki, 1999).
Crystal Structure Analysis : The crystal structure of OTC reveals a "twist" conformation with a short intermolecular hydrogen bond (Ramasubbu & Parthasarathy, 2009).
Potential in Racemase Research : A novel racemase from Flectobacillus sp. B-1, which racemizes OTC and 5-oxoproline, can potentially be used in scientific research (Mochizuki et al., 1994).
Glutathione Synthesis Probe : [(13)C]OTZ can be used as a probe to identify individuals at risk for low glutathione stores or with impaired glutathione synthesis capacity (Fukagawa et al., 2000).
Enhancement of Viability in Human Cells : Procysteine enhances the viability of human peritoneal mesothelial cells and makes them resistant to free radical injury (Bręborowicz et al., 1993).
Safety And Hazards
Future Directions
2-Oxothiazolidine-4-carboxylic acid has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . It has been used in trials studying the treatment of HIV Infections . It is recommended for whitening, anti-wrinkle, moisturizing, and anti-spot applications . It is also suitable for UV protectants, anti-acne cream, facial masks, night creams, and skin creams . In a study, it was found to exert cardioprotective effects against myocardial infarction in vivo, mainly due to enhancing cardiac antioxidant activity .
properties
IUPAC Name |
2-oxo-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864902 | |
Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxothiazolidine-4-carboxylic acid | |
CAS RN |
19750-45-9, 77273-78-0 | |
Record name | 2-Oxothiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC342431 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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